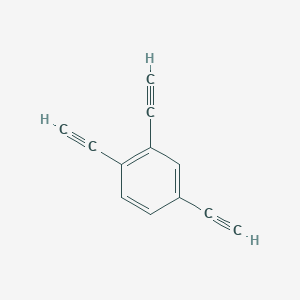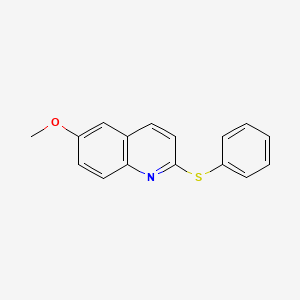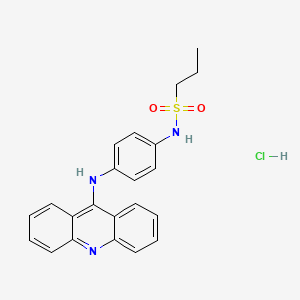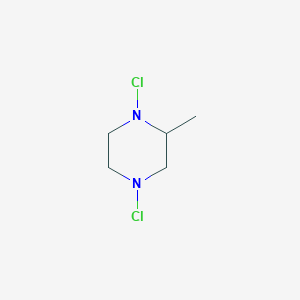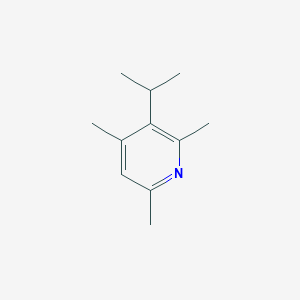
1-(2-Chloropyridin-4-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)propane-1,3-diol typically involves the chlorination of pyridine derivatives followed by the introduction of the propane-1,3-diol moiety. One common synthetic route includes:
Chlorination of Pyridine: Pyridine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Addition of Propane-1,3-diol: The chlorinated pyridine is then reacted with propane-1,3-diol under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and the diol moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)propane-1,3-diol can be compared with other similar compounds such as:
1-(Pyridin-4-yl)propane-1,3-diol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
1-(2-Chloropyridin-3-yl)propane-1,3-diol:
1-(Pyridin-2-yl)propane-1,3-diol: Similar structure but with the pyridine ring attached at a different position, leading to variations in its reactivity and uses.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-8-5-6(1-3-10-8)7(12)2-4-11/h1,3,5,7,11-12H,2,4H2 |
InChI Key |
IAHIFFJMNLIFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(CCO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


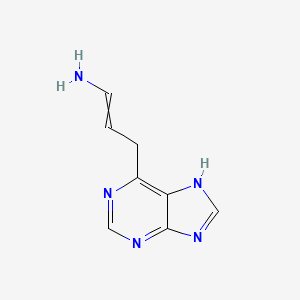
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
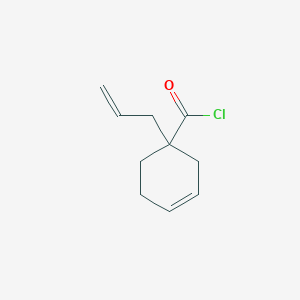

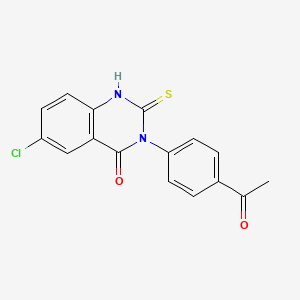
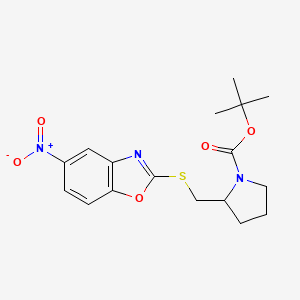
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
